molecular formula C11H16N2 B8148937 N1-cyclobutyl-3-methylbenzene-1,2-diamine

N1-cyclobutyl-3-methylbenzene-1,2-diamine

Cat. No.: B8148937
M. Wt: 176.26 g/mol
InChI Key: AAVUNVPURBOTAC-UHFFFAOYSA-N
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Description

N1-Cyclobutyl-3-methylbenzene-1,2-diamine is a substituted aromatic diamine featuring a cyclobutyl group at the N1 position and a methyl group at the 3-position of the benzene ring. For instance, 4-methylbenzene-1,2-diamine serves as a precursor in kinase inhibitor synthesis , highlighting the importance of substitution patterns in medicinal applications.

Properties

IUPAC Name

1-N-cyclobutyl-3-methylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-8-4-2-7-10(11(8)12)13-9-5-3-6-9/h2,4,7,9,13H,3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAVUNVPURBOTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclobutyl-3-methylbenzene-1,2-diamine typically involves the following steps:

    Formation of the Benzene Ring Substituents: The initial step involves the introduction of amino groups onto the benzene ring. This can be achieved through nitration followed by reduction or direct amination reactions.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a Friedel-Crafts alkylation reaction, where cyclobutyl chloride reacts with the benzene ring in the presence of a Lewis acid catalyst.

    Methyl Group Addition: The methyl group is introduced through a Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-cyclobutyl-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:
N1-Cyclobutyl-3-methylbenzene-1,2-diamine has been investigated for its potential therapeutic properties. It is particularly noted for its role in the synthesis of bioactive compounds, including derivatives that may act as inhibitors for various biological targets.

2. Drug Development:
This compound serves as a crucial intermediate in the design of new pharmaceuticals. Its structural characteristics allow it to be modified into various derivatives which can exhibit enhanced biological activity. For instance, derivatives have been synthesized that show promise as inhibitors of specific kinases involved in immune responses and cancer progression .

3. Catalysis:
The compound has potential applications as a catalyst or ligand in organic reactions. Its amine groups can facilitate various catalytic processes, including asymmetric synthesis and polymerization reactions.

Industrial Applications

1. Material Science:
this compound is being explored for use in advanced materials development. Its unique structure may impart desirable properties to polymers or composites used in various industrial applications.

2. Agrochemicals:
The compound may also find utility in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity can be harnessed to develop new formulations that improve efficacy and reduce environmental impact .

Comparative Analysis with Related Compounds

To illustrate the versatility of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesUnique Characteristics
N1-Methyl-4-nitrobenzene-1,2-diamineNitro group instead of cyclobutylKnown for its use in dye synthesis
1-N-cyclopropyl-4-fluorobenzene-1,2-diamineCyclopropyl groupExhibits different reactivity due to strain
N1-Cyclobutyl-N2-octadecylethane-1,2-diamineLong alkyl chainPotentially higher lipophilicity

Case Studies

Case Study 1: Therapeutic Development
A study highlighted the synthesis of this compound derivatives that were evaluated for their inhibitory activity against specific kinases involved in autoimmune diseases. The results indicated that certain derivatives showed significant promise as therapeutic agents with reduced side effects compared to existing treatments .

Case Study 2: Material Applications
Research into the material science applications of this compound demonstrated its effectiveness as a modifier in polymer matrices, enhancing mechanical properties and thermal stability. These findings suggest potential uses in creating more durable materials for construction and automotive industries .

Mechanism of Action

The mechanism by which N1-cyclobutyl-3-methylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituents on benzene-1,2-diamine derivatives significantly alter their chemical behavior:

  • N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (): The electron-withdrawing trifluoromethyl groups enhance electrophilic substitution resistance but increase lipophilicity, making it suitable for hydrophobic interactions in drug design.
  • N1-(3-Methoxypropyl)benzene-1,2-diamine (): The methoxypropyl chain improves solubility in polar solvents, a trait absent in the methyl-substituted target compound.

Table 1: Substituent-Driven Properties

Compound Key Substituents Molecular Weight Key Properties Applications
N1-Cyclobutyl-3-methylbenzene-1,2-diamine Cyclobutyl (N1), Methyl (C3) ~178.26 (est.) Moderate steric hindrance, lipophilic Drug intermediates, ligands
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine CF3 groups (C3, C5) 367.29 High lipophilicity, electron-deficient Catalysis, medicinal chemistry
4-Methylbenzene-1,2-diamine Methyl (C4) 122.17 Electron-donating, planar structure Kinase inhibitors
Corrosion Inhibition and DFT Correlations

While aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) are studied for corrosion inhibition (), aromatic diamines with bulky substituents (e.g., cyclobutyl) could offer enhanced adsorption on metal surfaces. Computational studies (DFT) on frontier molecular orbitals and adsorption energies could predict efficacy, as demonstrated for DETA derivatives .

Biological Activity

N1-Cyclobutyl-3-methylbenzene-1,2-diamine is a compound of interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure:
The compound features a cyclobutyl group and a 3-methyl substituent on a benzene ring with two amino groups at the 1 and 2 positions. Its molecular formula is C10H14N2C_{10}H_{14}N_2.

Synthesis:
The synthesis typically involves:

  • Formation of Benzene Substituents: Introduction of amino groups via nitration followed by reduction or direct amination.
  • Cyclobutyl Group Introduction: Achieved through Friedel-Crafts alkylation using cyclobutyl chloride.
  • Methyl Group Addition: Also through Friedel-Crafts alkylation using methyl chloride.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Enzyme Inhibition: The compound may interact with specific enzymes, modulating their activity. This includes potential inhibition of monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism and has implications in neurodegenerative diseases .
  • Receptor Interactions: It has been studied for its binding affinity to various receptors, including serotonin and adrenergic receptors, which play significant roles in mood regulation and cardiovascular functions .

The mechanism by which this compound exerts its effects involves:

  • Binding to Molecular Targets: The compound's structure allows it to bind to specific sites on enzymes and receptors, influencing biochemical pathways.
  • Alteration of Cellular Processes: Through these interactions, it may affect cellular signaling pathways related to inflammation and neuroprotection .

Case Studies

  • Study on MAO Inhibition:
    • A study demonstrated that derivatives of similar structures exhibited significant inhibitory activity against MAO-B with IC50 values indicating strong potency . This suggests that this compound could have similar or enhanced activity.
  • Neuroprotective Effects:
    • Research indicated that compounds with similar amine functionalities showed neuroprotective effects in animal models of Parkinson's disease. The potential for this compound to exhibit similar properties warrants further investigation .

Comparative Analysis

CompoundStructureBiological ActivityIC50 (nM)
This compoundStructurePotential MAO-B inhibitorTBD
SafinamideSimilar amine structureMAO-B inhibition21
RasagilineSimilar amine structureMAO-B inhibition0.35

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